molecular formula C14H19N7O4 B2602385 ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate CAS No. 1070806-85-7

ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate

カタログ番号: B2602385
CAS番号: 1070806-85-7
分子量: 349.351
InChIキー: NILGOCHNVOSKEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

The synthesis of these compounds involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis methods of 1,2,3-/1,2,4-triazoles have been reviewed and found to feature high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed through molecular docking simulation, which showed a good fit into the CDK2 active site through essential hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were found to be efficient, with the target products obtained in high yield .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were found to be suitable for their role as CDK2 inhibitors . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties .

科学的研究の応用

Synthesis of Potential Antihypertensive Agents

Research has explored the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, which include structures related to the chemical compound . These compounds have been tested for antihypertensive activity, with some showing promising results. The synthesis process and biological activity evaluation are detailed in the studies, highlighting the potential therapeutic applications of such compounds (Bayomi et al., 1999).

Advancements in Heterocyclic Chemistry

The compound is also associated with the development of new heterocyclic compounds, such as the synthesis of ethyl 1H-1,2,4-triazolo[4,3-a]perimidine-3-carboxylate through the reaction of 2-hydrazinoperimidine with diethyl oxalate. These advancements contribute to the understanding of heterocyclic chemistry and its applications in drug discovery and development (Liu & Chen, 1985).

Antimicrobial and Biological Activities

Several studies have focused on the synthesis of compounds with potential antimicrobial and biological activities, utilizing ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate as a key intermediate. These research efforts aim to develop new therapeutic agents with improved efficacy and safety profiles (Bektaş et al., 2007).

Exploration of Green Chemistry Principles

Incorporating green chemistry principles, researchers have investigated the synthesis of related compounds in environmentally friendly conditions, such as using supercritical carbon dioxide as a solvent. This approach not only aligns with sustainable chemistry practices but also opens up new avenues for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (Baklykov et al., 2019).

作用機序

The mechanism of action of these compounds involves CDK2 inhibition, which is an appealing target for cancer treatment . The compounds exert a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

将来の方向性

The future directions for these compounds involve further investigations into their potential as CDK2 inhibitors for cancer treatment . The compounds showed superior cytotoxic activities against certain cell lines, suggesting potential for further development .

特性

IUPAC Name

ethyl 4-[2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O4/c1-3-25-14(24)20-6-4-19(5-7-20)10(22)8-21-9-15-12-11(13(21)23)16-17-18(12)2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILGOCHNVOSKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。